N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide
Description
The compound N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety, a 3-hydroxypropyl linker, and a 3-(trifluoromethyl)benzenesulfonamide group. The benzo[d][1,3]dioxole group is associated with enhanced metabolic stability and CNS activity in pharmaceuticals, while the trifluoromethyl group improves lipophilicity and resistance to oxidative degradation. The hydroxypropyl linker may contribute to solubility and conformational flexibility.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO5S/c18-17(19,20)12-2-1-3-13(9-12)27(23,24)21-7-6-14(22)11-4-5-15-16(8-11)26-10-25-15/h1-5,8-9,14,21-22H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCJMHDJQVMFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a trifluoromethyl group, and a sulfonamide functional group. The presence of these structural elements suggests diverse biological interactions. Its molecular formula is , with a molecular weight of approximately 475.49 g/mol.
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant biological activities such as:
- Inhibition of ATP-binding Cassette (ABC) Transporters : This compound has shown potential as a modulator of ABC transporters, which are crucial for drug transport and resistance mechanisms in various diseases, including cystic fibrosis and cancer .
- Anticancer Properties : Initial studies suggest that the compound may possess antiproliferative effects against certain cancer cell lines. The sulfonamide group is known for its ability to interfere with enzyme activity related to cell proliferation .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
- Introduction of the Hydroxypropyl Group : The hydroxypropyl substituent can be added via nucleophilic substitution reactions.
- Sulfonamide Formation : The final step involves coupling the intermediate with a sulfonamide precursor, often using carbodiimide-mediated coupling techniques .
Anticancer Activity
A study evaluated the compound's efficacy against various cancer cell lines. Results indicated that it exhibited significant antiproliferative activity comparable to established chemotherapeutics. Notably, it showed an IC50 value in the low micromolar range against breast cancer cell lines .
Modulation of Drug Transport
Another investigation focused on the compound's ability to modulate drug transport mechanisms. It was found to enhance the intracellular accumulation of certain chemotherapeutic agents by inhibiting specific ABC transporters. This suggests its potential use in overcoming drug resistance in cancer therapy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 475.49 g/mol |
| Key Functional Groups | Benzo[d][1,3]dioxole, Trifluoromethyl, Sulfonamide |
| Antiproliferative Activity (IC50) | Low micromolar range |
| Mechanism of Action | ABC transporter modulation |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and analogs from the literature:
Key Observations :
- Sulfonamide vs.
- Linker Flexibility : The hydroxypropyl linker in the target compound may confer greater conformational adaptability than rigid propenyl or acrylonitrile linkers in analogs like 23i or 29a .
- Trifluoromethyl Substitution : Unlike analogs with methoxy or methyl groups (e.g., 23i), the trifluoromethyl group in the target compound enhances electronegativity and metabolic resistance, a feature critical in drug design .
Physicochemical and Pharmacokinetic Properties (Inferred)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
